molecular formula C15H11BrN2O2 B5906950 2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone

2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone

Cat. No. B5906950
M. Wt: 331.16 g/mol
InChI Key: JNSZFQGRSKNWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound has been found to have potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, cell proliferation, and cell survival. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2 and iNOS enzymes. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile, which makes it suitable for use in in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for the research and development of 2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to investigate the mechanism of action of this compound in the brain and its potential neuroprotective effects. Another area of interest is the development of novel analogs of this compound with improved solubility and potency. These analogs could potentially have applications in drug discovery and development.

Synthesis Methods

The synthesis of 2-(2-bromobenzyl)-6-(2-furyl)-3(2H)-pyridazinone is a multi-step process that involves the reaction of 2-bromo-1-(2-furyl)ethanone with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 2-bromoacetophenone. The final product is obtained after purification through recrystallization.

properties

IUPAC Name

2-[(2-bromophenyl)methyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-12-5-2-1-4-11(12)10-18-15(19)8-7-13(17-18)14-6-3-9-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSZFQGRSKNWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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